molecular formula C19H22N6O6S3 B2492201 N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide CAS No. 851784-05-9

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2492201
CAS No.: 851784-05-9
M. Wt: 526.6
InChI Key: NZZFBEFUPXKQBG-UHFFFAOYSA-N
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Description

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including thiadiazole, oxadiazole, and trimethoxybenzamide

Mechanism of Action

Target of Action

The primary target of SMR000236181, also known as N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide, is the molecular chaperone DnaK . DnaK plays a crucial role in various cellular processes, including protein folding, degradation, and the response to stress conditions.

Mode of Action

SMR000236181 interacts with its target, DnaK, inhibiting the biofilm-forming capacity of resistant Staphylococcus aureus . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy. By targeting DnaK, SMR000236181 disrupts this process, thereby potentially enhancing the susceptibility of S. aureus to antimicrobial agents .

Biochemical Pathways

It is known that the compound interferes with the function of dnak, a molecular chaperone involved in protein folding and stress response . This interaction likely affects multiple cellular pathways, particularly those related to protein homeostasis and the response to stress conditions.

Result of Action

The primary result of SMR000236181’s action is the inhibition of biofilm formation in resistant S. aureus . By targeting DnaK, the compound disrupts the biofilm-forming capacity of these bacteria, potentially enhancing their susceptibility to antimicrobial agents . This could have significant implications for the treatment of infections caused by resistant S. aureus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and oxadiazole rings, followed by their functionalization and coupling with the trimethoxybenzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O6S3/c1-5-32-19-25-23-17(34-19)21-13(26)9-33-18-24-22-14(31-18)8-20-16(27)10-6-11(28-2)15(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFBEFUPXKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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